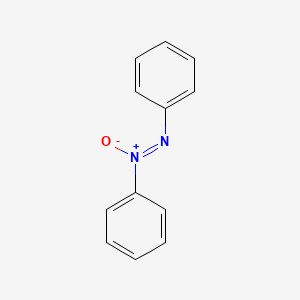

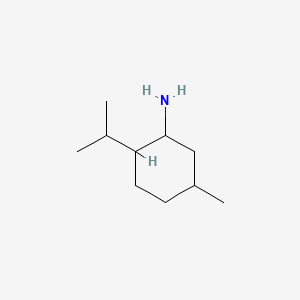

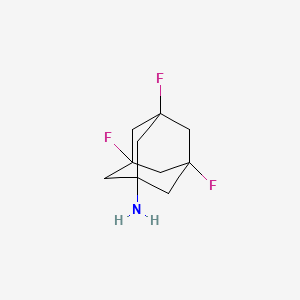

![molecular formula C11H12BrNO3S B3421402 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 21462-47-5](/img/structure/B3421402.png)

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is a useful research compound. Its molecular formula is C11H12BrNO3S and its molecular weight is 318.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 316.97213 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sulfonamides, including compounds like 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, have a broad range of applications in scientific research due to their structural diversity and biological activities. These compounds have been investigated for their potential in treating various conditions and enhancing our understanding of disease mechanisms.

Role in Drug Development

Sulfonamides have been integral in the development of numerous clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The primary sulfonamide moiety is a key feature in these drugs, contributing to their effectiveness in treating conditions such as glaucoma, epilepsy, psychosis, and inflammation. Notably, recent drugs like apricoxib and pazopanib also incorporate this group, showcasing the ongoing relevance of sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).

Antioxidant and Anticoagulant Properties

D-Glucans, after chemical modifications such as sulfonylation, have shown increased solubility and enhanced biological activities. These activities include antioxidation and anticoagulation, positioning modified sulfonamides as promising compounds for therapeutic use in conditions requiring antioxidant or anticoagulant interventions (Kagimura et al., 2015).

Importance in Biological and Preclinical Studies

N-sulfonylamino azinones, a class of sulfonamides, have attracted significant attention for their diverse biological activities. These compounds have been shown to possess diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Their role in the treatment of neurological disorders such as epilepsy and schizophrenia through the development of competitive AMPA receptor antagonists highlights the therapeutic potential of sulfonamides in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid involves the acetylation of an amine followed by a nucleophilic substitution reaction with a bromo-substituted aromatic compound. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "L-alanine", "Acetic anhydride", "4-bromothiophenol", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Acetylation of L-alanine with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetyl-L-alanine.", "Step 2: Reaction of N-acetyl-L-alanine with 4-bromothiophenol in the presence of a base such as sodium hydroxide to form 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product." ] } | |

CAS-Nummer |

21462-47-5 |

Molekularformel |

C11H12BrNO3S |

Molekulargewicht |

318.19 g/mol |

IUPAC-Name |

(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

FZPBUFAQZNZYPA-JTQLQIEISA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O |

SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

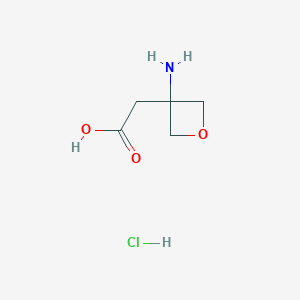

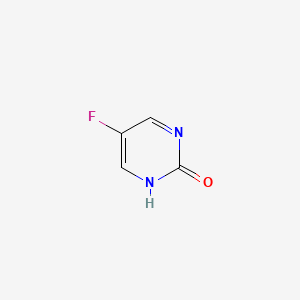

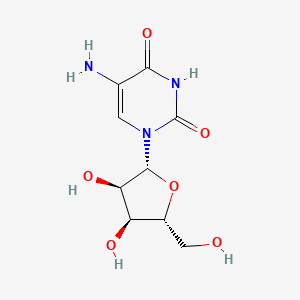

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)

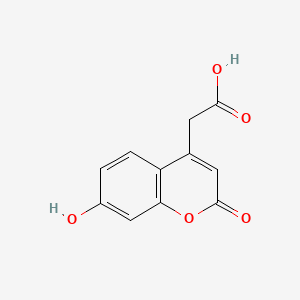

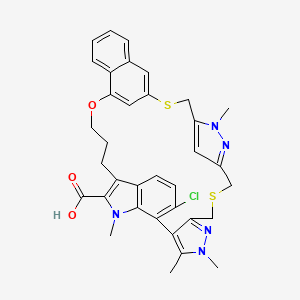

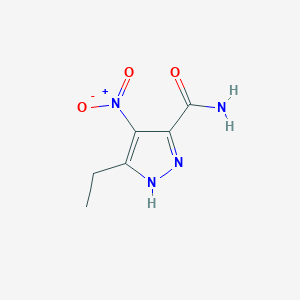

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3421408.png)

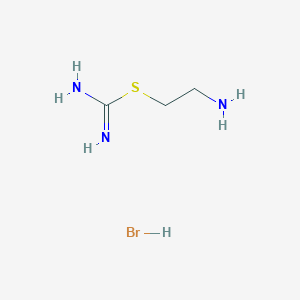

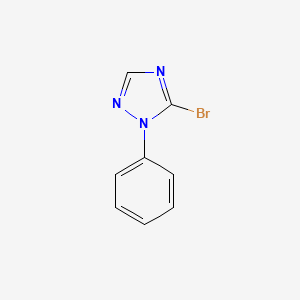

![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)